O-(4-Methoxyphenyl) phenylcarbamothioate
Description
O-(4-Methoxyphenyl) phenylcarbamothioate is a carbamothioate ester featuring a 4-methoxyphenyl group attached via an oxygen atom and a phenyl group bonded to the carbamate nitrogen. Its structure (Figure 1) is characterized by the electron-donating methoxy (-OCH₃) substituent at the para position of the phenyl ring, which significantly influences its electronic properties and reactivity. The compound is synthesized via nucleophilic substitution, typically involving 4-methoxyphenol and phenylcarbamoyl chloride in the presence of a base such as sodium hydride in DMF, yielding a moderate 55% purity after recrystallization .
Properties
CAS No. |
10577-73-8 |
|---|---|
Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
O-(4-methoxyphenyl) N-phenylcarbamothioate |
InChI |
InChI=1S/C14H13NO2S/c1-16-12-7-9-13(10-8-12)17-14(18)15-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,18) |
InChI Key |
UITBEMRACBPALU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Methoxyphenyl) phenylcarbamothioate typically involves the reaction of 4-methoxyphenol with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
O-(4-Methoxyphenyl) phenylcarbamothioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
O-(4-Methoxyphenyl) phenylcarbamothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of O-(4-Methoxyphenyl) phenylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Carbamothioate Derivatives
Carbamothioates share the N-C(=S)-O- backbone but differ in substituent groups. Key comparisons include:
O-(4-Methoxyphenyl) Dimethylcarbamothioate
- Structure : Contains a dimethylamine group instead of phenyl on the carbamate nitrogen.
- Synthesis : Synthesized similarly but with N,N-dimethylthiocarbamoyl chloride, yielding 55% as a white solid .
- Properties : The electron-donating methoxy group enhances intramolecular charge transfer (ICT), but steric hindrance from dimethyl groups may reduce π-electron delocalization compared to the phenyl analog.
O-(4-Chlorophenyl) Phenylcarbamothioate
Table 1: Photophysical Properties of Carbamothioates in DMF
| Compound | Substituent | Emission λ (nm) | Intensity Trend |
|---|---|---|---|
| O-(4-Methoxyphenyl) phenyl | 4-OCH₃ | ~450 (red-shifted) | Moderate |
| O-(4-Chlorophenyl) phenyl | 4-Cl | ~420 | Low |
| O-(4-Fluorophenyl) phenyl | 4-F | ~430 | Moderate |
Data derived from quinazoline analogs with similar substituent effects
Phosphorothioate Compounds
Phosphorothioates (P=S-O-) differ in their central atom (phosphorus vs. nitrogen) and applications:
O-Ethyl O-(4-Nitrophenyl) Phenylphosphonothioate (EPN)
- Structure: Phosphorus-based with nitro (-NO₂) and ethyl groups.
- Application : Broad-spectrum insecticide with high toxicity due to nitro group reactivity .
- Comparison : The nitro group’s electron-withdrawing nature contrasts with methoxy’s donating effect, making EPN more reactive but less photostable.
O,O-Dimethyl O-(4-Sulfamoylphenyl) Phosphorothioate (Cythioate)
Table 2: Comparison of Thioate-Based Compounds
| Compound | Central Atom | Key Substituent | Application |
|---|---|---|---|
| O-(4-Methoxyphenyl) phenyl | N | 4-OCH₃ | Research chemical |
| EPN | P | 4-NO₂ | Pesticide |
| Cythioate | P | 4-SO₂NH₂ | Veterinary drug |
Heterocyclic Derivatives with Methoxyphenyl Groups
Methoxyphenyl-substituted heterocycles, such as quinazolines and benzothiazepinones, highlight electronic effects:
4-Methoxyphenyl-Substituted Quinazolines (e.g., Compound 6l)
- Properties : The methoxy group induces a red shift (λ ~470 nm) in emission spectra due to enhanced ICT. However, steric interactions with DMF reduce emission intensity compared to fluoro or chloro analogs .
Benzothiazepinones (e.g., Compound 3)
Key Research Findings
Electronic Effects : Methoxy groups enhance ICT and red-shift emission in carbamothioates and quinazolines but reduce emission intensity due to solvent interactions .
Synthetic Challenges : Moderate yields (55%) in carbamothioate synthesis suggest steric or electronic hindrance during nucleophilic substitution .
Biological Relevance : Phosphorothioates like EPN exhibit higher toxicity, whereas carbamothioates are less studied for pesticidal activity, likely due to lower reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
